Alogliptin (13CD3)

Description

BenchChem offers high-quality Alogliptin (13CD3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alogliptin (13CD3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

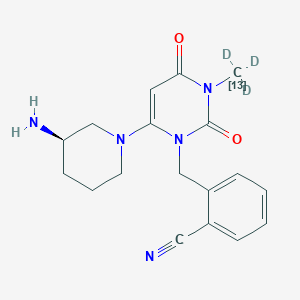

Molecular Formula |

C18H21N5O2 |

|---|---|

Molecular Weight |

343.40 g/mol |

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3 |

InChI Key |

ZSBOMTDTBDDKMP-GKOPAMJVSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of Alogliptin (13CD3)

Technical Guide: Synthesis and Characterization of Alogliptin ( )[1]

Abstract

This technical guide details the strategic synthesis and analytical characterization of Alogliptin (

Introduction & Retrosynthetic Analysis[1][2][3]

The Role of Stable Isotope Labeling (SIL)

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the use of structural analogs as internal standards often fails to compensate for matrix effects and ionization variability. Alogliptin (

Strategic Disconnection

The retrosynthetic analysis of Alogliptin (

-

Target Molecule: Alogliptin (

) Benzoate[] -

Key Disconnection: N3-Methyl bond[][2]

-

Labeled Reagent: Iodomethane-

( -

Precursor: 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile[][2][3]

Synthesis Pathway Visualization[1][3]

Figure 1: Convergent synthesis pathway for Alogliptin (

Detailed Experimental Protocol

Step 1: Preparation of the N-Benzyluracil Scaffold

Objective: Selective alkylation of 6-chlorouracil at the N1 position.[][2][4]

-

Reagents: 6-Chlorouracil (1.0 eq), 2-(bromomethyl)benzonitrile (1.05 eq), NaH (60% dispersion, 1.2 eq), LiBr (catalytic).[]

-

Solvent: DMF/DMSO (4:1 v/v).

-

Protocol:

-

Dissolve 6-chlorouracil in dry DMF/DMSO under

atmosphere. -

Add NaH portion-wise at 0°C. Stir for 30 mins to generate the anion.

-

Add LiBr (improves solubility and kinetics) followed by dropwise addition of 2-(bromomethyl)benzonitrile.[]

-

Warm to ambient temperature and stir for 12 hours.

-

Quench: Pour into ice water. Filter the resulting precipitate.[5]

-

Purification: Recrystallization from Ethanol/Water.

-

Yield: Typically 55-60%.[][2]

-

Step 2: Isotopic Labeling (The Critical Step)

Objective: Introduction of the

-

Reagents: Intermediate 1 (1.0 eq), Iodomethane-

(1.2 eq, >99 atom% D, 99 atom% 13C), -

Solvent: Anhydrous DMF.

-

Protocol:

-

Suspend Intermediate 1 and anhydrous finely ground

in DMF. -

Cool to 0°C to minimize volatility of the labeled reagent.

-

Add Iodomethane-

via syringe.[][2] Seal the vessel (pressure tube recommended to prevent loss of volatile isotope). -

Heat to 40°C for 6 hours. Monitor by TLC or LC-MS (disappearance of SM mass).[][2]

-

Workup: Evaporate DMF under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with brine.[]

-

Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove any O-alkylated byproducts (though N-alkylation is favored).[][2]

-

Data Check: Verify mass shift (

).

-

Step 3: Coupling with (R)-3-Aminopiperidine

Objective: Installation of the piperidine ring via

-

Reagents: Intermediate 2 (1.0 eq), (R)-3-(Boc-amino)piperidine (1.2 eq),

(3.0 eq). -

Solvent: Methanol (or Isopropanol).[5]

-

Protocol:

-

Combine Intermediate 2 and the protected amine in Methanol.

-

Add

.[] -

Reflux (65-70°C) for 8–12 hours. The electron-deficient pyrimidine ring facilitates displacement of the chlorine.

-

Workup: Concentrate solvent. Partition between DCM and water.[] Dry organic layer (

).

-

Step 4: Deprotection and Benzoate Salt Formation

Objective: Removal of Boc group and crystallization as a stable salt.

-

Protocol:

-

Dissolve Intermediate 3 in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 2 hours.

-

Evaporate volatiles.[] Neutralize with saturated

to obtain the free base. -

Dissolve free base in Ethanol.[] Add Benzoic acid (1.0 eq).

-

Heat to dissolve, then cool slowly to 0°C to induce crystallization.

-

Final Product: Alogliptin (

) Benzoate.

-

Characterization & Validation

High-Resolution Mass Spectrometry (HRMS)

The defining characteristic of the SIL IS is the mass shift.

| Parameter | Unlabeled Alogliptin (Free Base) | Alogliptin ( |

| Formula | ||

| Monoisotopic Mass | 339.1695 Da | 343.1890 Da |

| Mass Shift ( | - | +4.0195 Da |

| Key Fragment (MS2) | m/z 116 (unlabeled piperidine ring) | m/z 116 (label remains on uracil core*) |

Note on Fragmentation: In MS/MS, the label is located on the uracil core. Therefore, fragments containing the uracil moiety will show the mass shift, while the piperidine fragment (often used for transitions) may remain unlabeled depending on the fragmentation pathway. For Alogliptin, the primary transition often involves the loss of the piperidine moiety; thus, the parent ion selection (

Nuclear Magnetic Resonance (NMR)

NMR confirms the site-specific incorporation of the label.

-

NMR (DMSO-

-

Unlabeled: Singlet at

~3.25 ppm (3H) corresponding to -

Labeled (

): The singlet at

-

- NMR:

Isotopic Purity Calculation

To ensure bioanalytical reliability, the contribution of the

Bioanalytical Application Workflow

The following diagram illustrates the integration of the synthesized IS into a regulated LC-MS/MS workflow.

Figure 2: LC-MS/MS workflow utilizing Alogliptin (

References

Sources

- 2. 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | C18H21N5O2 | CID 11163584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

Precision Bioanalysis of Alogliptin: The Role of 13CD3-Labeled Internal Standardization

Executive Summary

This technical guide details the application of Alogliptin (13CD3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative bioanalysis of Alogliptin (Nesina) via LC-MS/MS. While the pharmacological mechanism of Alogliptin involves DPP-4 inhibition, the "mechanism of action" for Alogliptin (13CD3) in a bioanalytical context is physicochemical normalization . By mirroring the analyte's retention behavior and ionization efficiency, the 13CD3 analog actively compensates for matrix effects, extraction variability, and instrument drift, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines.

The Isotopic Architecture: Why 13CD3?

The selection of a 13CD3 labeling pattern (one Carbon-13 atom and three Deuterium atoms) is not arbitrary; it is a calculated design to optimize mass spectral resolution and chromatographic stability.

The Mass Shift (+4 Da)

Alogliptin has a monoisotopic mass of ~339.16 Da. The protonated molecule

-

The Problem: Natural isotopes (specifically

, -

The Solution: The 13CD3 label provides a +4 Da shift , moving the IS precursor to m/z 344.2 . This prevents "isotopic cross-talk" (signal contribution from the native analyte into the IS channel), which is critical for accurate quantification at the Lower Limit of Quantification (LLOQ).

Chromatographic Co-elution & The Deuterium Effect

Deuterium (

-

Mechanism: If the IS and analyte separate, they elute in different "matrix windows," meaning they experience different ion suppression zones.

-

13CD3 Advantage: By combining a single

(which has no chromatographic isotope effect) with only three deuteriums, the physicochemical properties remain nearly identical to the native drug. This ensures perfect co-elution , forcing the IS to experience the exact same matrix effects as the analyte.

The Physicochemical Mechanism of Standardization

The core function of Alogliptin (13CD3) is Matrix Effect Compensation . In Electrospray Ionization (ESI), phospholipids and salts from plasma can compete for charge, suppressing the signal of the analyte.

The Compensation Logic

The IS acts as a dynamic normalization factor. Since the IS is added at a constant concentration:

If matrix suppression reduces the Analyte signal by 40%, it also reduces the co-eluting IS signal by 40%. The ratio remains constant, yielding accurate quantification despite signal loss.

Visualization of the Mechanism

The following diagram illustrates how the SIL-IS corrects for ionization competition in the ESI source.

Caption: The SIL-IS mechanism where co-elution ensures identical ionization suppression, allowing the ratio calculation to nullify matrix effects.

Validated Experimental Workflow

This protocol is designed for high-throughput bioanalysis in human plasma, compliant with FDA guidelines.

Materials & Conditions

-

Analyte: Alogliptin Benzoate.[1]

-

Internal Standard: Alogliptin (13CD3).

-

Matrix: Human Plasma (K2EDTA).

-

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Step-by-Step Protocol

Step 1: Stock Preparation[2]

-

Dissolve Alogliptin (13CD3) in Methanol to yield a 1.0 mg/mL stock solution.[2]

-

Prepare a Working Internal Standard (WIS) solution at ~500 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen over SPE (Solid Phase Extraction) for Alogliptin due to its high recovery and simplicity, relying on the SIL-IS to correct for the "dirtier" extract.

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 20 µL of WIS (Alogliptin 13CD3) to all wells except Double Blanks.

-

Add 200 µL of Acetonitrile (Precipitating Agent).

-

Vortex for 2 minutes at high speed.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water.

Step 3: LC-MS/MS Parameters[3][4][5][6][7]

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Retains polar basic compounds like Alogliptin. |

| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid | Acidic pH ensures protonation ( |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 2.5 min | Rapid elution while separating phospholipids. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Ion Mode | ESI Positive (+) | Alogliptin is basic (pKa ~ 8.6). |

MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions track the precursor-to-product ion fragmentation.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Alogliptin | 340.2 | 116.1 | 28 | Piperidine ring cleavage |

| Alogliptin (13CD3) | 344.2 | 116.1 / 120.1 | 28 | Depends on label position |

(Note: If the label is on the piperidine ring, the fragment shifts to 120.1. If on the uracil ring, the fragment remains 116.1, but the precursor is distinct.)

Analytical Workflow Diagram

The following diagram defines the logic flow from sample preparation to data validation.

Caption: Validated workflow for Alogliptin quantification using SIL-IS.

Data Interpretation & Validation Criteria

To ensure the mechanism of the SIL-IS is functioning correctly, the following acceptance criteria (based on FDA/ICH M10) must be met:

-

IS Response Consistency: The IS peak area in samples should not deviate >50% from the mean IS area in calibration standards. Significant deviation indicates matrix effects that the IS cannot fully compensate for (e.g., ion saturation).

-

Linearity: The calibration curve (Analyte Area / IS Area vs. Conc.) must have

. -

Accuracy & Precision:

-

LLOQ: ±20% deviation allowed.

-

Other Levels: ±15% deviation allowed.

-

-

Selectivity: No interfering peaks >20% of the LLOQ area in the analyte channel, or >5% in the IS channel.

References

-

FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[8][9][10][11] U.S. Food and Drug Administration.[9][11][12] [Link]

-

European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[9][10][Link]

-

Ravi, Y., & Rajkamal, B. B. (2019).[2][3][13] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[3][13] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[2][3][13] [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. hhs.gov [hhs.gov]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. japsonline.com [japsonline.com]

Precision Bioanalysis of Alogliptin: Development and Validation of Stable Isotope Standards

Executive Summary

The accurate quantification of Alogliptin (Nesina), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is critical for pharmacokinetic (PK) profiling in Type 2 Diabetes Mellitus (T2DM) therapeutics. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, the method is susceptible to ionization suppression caused by plasma phospholipids and variable recovery rates.

This guide details the strategic development of Stable Isotope Labeled (SIL) Internal Standards , specifically Alogliptin-d3 , to mitigate these matrix effects. We explore the synthetic logic, isotopic purity requirements, and the validation of a self-correcting bioanalytical workflow that meets FDA and EMA regulatory rigor.

The Bioanalytical Imperative: Why SIL?

Alogliptin possesses a quinazolinone-based structure with a pKa of approximately 8.6, making it positively charged under standard acidic LC-MS conditions. While this facilitates electrospray ionization (ESI+), it also invites competition from endogenous amines and phospholipids.

The Matrix Effect Challenge

In non-SIL methods (using structural analogs like Pioglitazone), the internal standard elutes at a different retention time (

The SIL Solution: An isotopologue (e.g., Alogliptin-d3) shares the virtually identical physicochemical properties (

Mechanism of Action Context

Understanding the target biology ensures the assay covers the relevant dynamic range. Alogliptin inhibits DPP-4 to prolong the half-life of GLP-1.

Figure 1: The therapeutic mechanism of Alogliptin. The bioanalytical assay must quantify the drug at low concentrations to verify sustained DPP-4 occupancy.

Strategic Design of Isotopologues

Not all stable isotopes are created equal. The design must prevent "isotopic scrambling" (loss of label) and ensure mass resolution.

Selection of the Labeling Position

-

Avoid: Exchangeable protons (e.g., -NH, -OH). These will swap with solvent

instantly. -

Avoid: Metabolic soft spots. Although Alogliptin is largely excreted unchanged (76%), minor metabolism occurs via CYP2D6/3A4 (N-demethylation). Labeling the N-methyl group carries a slight risk if the metabolite is the target, but for parent drug quantification, it is acceptable and synthetically accessible.

-

Optimal Strategy (Alogliptin-d3): Labeling the N-methyl group on the uracil ring using Iodomethane-d3 (

). This provides a +3 Da mass shift, sufficient to separate the M+0 (analyte) from the M+3 (standard) isotopes.

Synthetic Route: Alogliptin-d3

The synthesis modifies the standard Takeda route by introducing the isotope early in the uracil formation or alkylation step.

Reagents:

-

6-Chlorouracil (Starting Material)

-

Iodomethane-d3 (

) (Isotopic Source) -

2-(Bromomethyl)benzonitrile (Linker)

-

(R)-3-Aminopiperidine (Chiral Amine)

Figure 2: Strategic synthesis of Alogliptin-d3. The deuterium label is introduced in Step 1 to ensure stability throughout the convergent synthesis.

Bioanalytical Method Validation (LC-MS/MS)

Once synthesized, the standard must be validated within the LC-MS/MS workflow. The following protocol aligns with FDA Bioanalytical Method Validation Guidance (2018) .

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Fragmentation Logic: The primary fragment (m/z 116) corresponds to the 2-cyanobenzyl cation .

-

Note: Since the N-methyl-d3 group is on the uracil ring (which is lost in this transition), the fragment ion for the internal standard may remain at m/z 116. Thus, the mass differentiation relies on the Precursor Ion .

-

Table 1: MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| Alogliptin | 340.2 | 116.1 | 100 | 28 |

| Alogliptin-d3 | 343.2 | 116.1 | 100 | 28 |

Technical Note: Because Q3 is identical, chromatographic resolution is not required, but isotopic purity is paramount. If the Alogliptin-d3 contains >0.5% unlabeled Alogliptin (d0), it will contribute to the analyte signal (Cross-Signal Contribution), causing overestimation at the Lower Limit of Quantification (LLOQ).

Experimental Workflow: Sample Preparation

This protocol uses Protein Precipitation (PPT) , favored for high throughput.

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

-

IS Spike: Add 20 µL of Alogliptin-d3 Working Solution (500 ng/mL in 50% MeOH).

-

Why? Adding IS before any other step ensures it tracks all subsequent losses.

-

-

Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex for 5 min at 1200 rpm.

-

Centrifugation: 4000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

Figure 3: Self-validating bioanalytical workflow. The IS is added immediately to correct for extraction efficiency and volume errors.

Validation Metrics

To ensure the SIS is performing correctly, calculate the Matrix Factor (MF) .

-

IS-Normalized MF:

. Ideally, this ratio should be close to 1.0 with a CV < 15%. This proves the d3-standard is suppressing/enhancing at the exact same rate as the drug.

References

-

Takeda Pharmaceutical Company. (2005).[1] Preparation of uracil derivatives as DPP-IV inhibitors. US Patent 20050261271. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Link

-

Zhang, X., et al. (2015). Highly enantioselective synthesis of non-natural aliphatic α-amino acids via asymmetric hydrogenation.[3] Organic & Biomolecular Chemistry, 13(28), 7624-7627.[3] Link

-

Ravi, P.R. & Rajkamal, B. (2019).[4][5] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[5] Link

-

Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification.[6][7][8] Waters Corporation / YouTube. Link

Sources

- 1. Alogliptin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

Alogliptin (13CD3) molecular weight and formula

Technical Guide: Alogliptin ( ) – Physicochemical Characterization & Bioanalytical Application

Executive Summary

Alogliptin (

This guide serves as a technical reference for researchers developing LC-MS/MS assays. It moves beyond basic data listing to address the isotopic fidelity , synthetic logic , and bioanalytical pitfalls (specifically deuterium isotope effects on retention time) critical for GLP-compliant studies.

Part 1: Physicochemical Characterization

The accurate calculation of molecular weight for stable isotopes requires summing the specific masses of the enriched atoms rather than standard atomic weights.

Comparative Isotopic Data

The following table contrasts the unlabeled therapeutic agent with its stable isotope standard.

| Feature | Alogliptin (Unlabeled) | Alogliptin ( |

| CAS Number | 850649-61-5 | 1246817-18-4 |

| Molecular Formula | ||

| Molecular Weight (Avg) | 339.39 g/mol | 343.41 g/mol |

| Monoisotopic Mass | 339.1695 Da | 343.1917 Da |

| Mass Shift ( | — | +4.022 Da |

| Label Position | N-Methyl group (Uracil ring) |

Mass Calculation Logic (Senior Scientist Note)

Do not rely on "average" molecular weight for Mass Spectrometry settings. You must use the Monoisotopic Mass .

-

Unlabeled:

( -

Labeled: The shift is calculated as follows:

-

:

-

:

-

Total Shift:

Da -

Target Precursor Ion (

):

-

:

Part 2: Synthetic Logic & Structural Validation

The synthesis of Alogliptin (

Synthesis Workflow

The critical step is the regioselective

Figure 1: Synthetic pathway for the introduction of the

Structural Integrity Check

When sourcing or synthesizing this IS, verify the Atom % Enrichment .

-

Requirement:

atom % D and -

Risk: If incomplete labeling occurs (e.g.,

or

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

This section details a self-validating LC-MS/MS workflow. The choice of MRM transitions is critical: the fragmentation pattern of Alogliptin typically yields a product ion at m/z 116 (the cyanobenzyl moiety). Because the label is on the uracil ring, the label is lost during fragmentation .

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

) -

Scan Type: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Alogliptin | 340.2 | 116.1 | ~25-30 | 100 |

| Alogliptin-( | 344.2 | 116.1 | ~25-30 | 100 |

Critical Insight: Note that the Q3 mass (116.1) is identical for both. This makes chromatographic separation and Q1 resolution vital. The specificity comes entirely from the 4 Da shift in the precursor (Q1).

Chromatographic Protocol

Deuterated compounds can exhibit slightly shorter retention times than their protium counterparts on C18 columns due to the Deuterium Isotope Effect (slightly lower lipophilicity).

-

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (

mm, -

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0.0 min: 10% B

-

2.0 min: 90% B

-

2.5 min: 90% B

-

2.6 min: 10% B (Re-equilibration)

-

Figure 2: LC-MS/MS Analytical Workflow illustrating the common fragment detection strategy.

Part 4: Troubleshooting & Stability

The "Cross-Talk" Verification

Before running clinical samples, perform a Blank + IS injection.

-

Inject a sample containing only Alogliptin (

) at the working concentration. -

Monitor the Unlabeled Alogliptin transition (

). -

Acceptance Criteria: The interference peak area in the analyte channel must be

of the LLOQ (Lower Limit of Quantification) area. If it is higher, your IS contains unlabeled impurities or the mass resolution on Q1 is too wide.

Stock Solution Stability

-

Solvent: Dissolve free base in Methanol or DMSO.

-

Storage:

or -

Caution: Alogliptin is stable, but avoid repeated freeze-thaw cycles of the stock solution. Aliquot immediately after preparation.

References

-

PubChem. (n.d.).[2] Alogliptin (13CD3) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zhang, X., et al. (2015). Simultaneous determination of alogliptin and metformin in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (Methodology grounding for MS transitions).

-

DrugBank Online. (n.d.). Alogliptin: chemical properties and pharmacology. Retrieved from [Link]

-

Alsachim. (n.d.). Alogliptin-13C, d3 Technical Data Sheet. Retrieved from [Link] (Source for specific isotopic labeling position).

Technical Guide: Long-Term Stability & Storage of Alogliptin (13CD3)

Executive Summary

Alogliptin (13CD3) is a high-value Stable Isotope Labeled (SIL) Internal Standard (IS) utilized primarily in LC-MS/MS bioanalysis for the quantification of Alogliptin in biological matrices. Its utility relies entirely on two factors: chemical purity (absence of degradation products) and isotopic purity (absence of deuterium loss or "back-exchange").

This guide deviates from standard "storage instruction" templates by treating the compound not just as a chemical, but as a calibrated measurement tool. The protocols below are designed to mitigate the specific risks of hydrolysis, hygroscopicity, and isotopic scrambling that compromise bioanalytical data integrity.

Molecular Identity & Isotopic Integrity[1]

To preserve Alogliptin (13CD3), one must understand its vulnerabilities.[1] The compound typically carries a Carbon-13 and three Deuterium atoms, most commonly located on the N-methyl group of the uracil ring or the piperidine moiety, depending on the synthesis source.

-

Chemical Name: Alogliptin (13CD3) Benzoate (Salt form is standard for stability).

-

Critical Risk: Isotopic Scrambling. While Carbon-13 is permanent, Deuterium (

) can undergo exchange with Hydrogen ( -

The "Benzoate" Factor: Alogliptin is often supplied as a benzoate salt.[1] This increases solid-state stability but requires correction factors during stock solution preparation to ensure accurate free-base concentration.

Solid-State Storage Protocol: The "Bank Vault" Approach

In its solid state, Alogliptin (13CD3) is hygroscopic.[1] Moisture uptake initiates hydrolysis of the amide linkages and facilitates isotopic exchange.[1]

Storage Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Short-term < 1 mo) -80°C (Long-term > 6 mo) | Low temperature arrests kinetic degradation rates (Arrhenius equation). -80°C is critical for preventing slow solid-state hydrolysis over years.[1] |

| Container | Amber glass, Screw-cap with PTFE liner | Amber glass blocks UV (photolysis risk). PTFE liners prevent plasticizers from leaching into the powder. |

| Atmosphere | Argon or Nitrogen Headspace | Displaces oxygen and moisture.[1] Essential after opening the manufacturer's seal.[1] |

| Desiccation | Secondary containment with silica gel | Creates a micro-environment of <10% Relative Humidity.[1] |

Diagram: The Stability Ecosystem[1]

Figure 1: The unidirectional flow of material handling to prevent cross-contamination and degradation.

Solution Stability & Preparation[1][2]

The transition from solid to liquid is the highest-risk phase. Alogliptin is susceptible to hydrolysis in aqueous solutions, particularly at extreme pH values.

Solvent Selection Strategy

-

Preferred: Methanol (MeOH) or Acetonitrile (ACN).[1]

-

Avoid: 100% Water (promotes hydrolysis) or unbuffered protic solvents for long periods.[1]

-

Acid/Base Warning: Do not add acid (Formic Acid) or Base (Ammonium Hydroxide) to the Stock solution.[1] Acid catalyzes deuterium exchange on susceptible positions.[1][2] Keep the stock neutral.

The "Gold Standard" Stock Preparation Protocol

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water vapor inside, ruining the remaining powder.

-

Weighing: Weigh the benzoate salt.

-

Calculation:

-

-

Dissolution: Dissolve in 100% Methanol (LC-MS grade).

-

Aliquot: Divide into small volumes (e.g., 100 µL) in cryovials.

-

Storage: Store aliquots at -80°C .

Stability Data Summary

| Condition | Stability Limit | Status |

| Stock (MeOH) @ -80°C | 6 - 12 Months | Stable |

| Stock (MeOH) @ -20°C | 1 Month | Monitor |

| Working Soln (Water/ACN) @ 4°C | 24 Hours | Use & Discard |

| Plasma Extract @ 4°C | 24 Hours | Stable (Autosampler) |

Degradation Mechanisms & QC

Understanding how Alogliptin fails allows for better troubleshooting.[1]

Primary Degradation Pathways

-

Hydrolysis: The uracil ring and amide bonds are targets.[1] In basic conditions (pH > 10), the ring can open. In acidic conditions, de-alkylation can occur.

-

Isotopic Exchange (Back-Exchange): If the

group is exposed to strong acid/base catalysis, D can swap with H. This results in a mass shift (M+4

Diagram: Degradation Logic

Figure 2: Primary chemical and isotopic failure modes for Alogliptin IS.

Quality Control (Self-Validating System)

Before running a bioanalytical batch, perform a Zero-Blank Check :

-

Inject a "Blank + IS" sample.[1]

-

Monitor the "Analyte" channel (unlabeled Alogliptin mass).

-

Pass Criteria: Signal in Analyte channel must be < 5% of the LLOQ (Lower Limit of Quantification).

-

Failure Analysis: If signal exists, the IS contains unlabeled Alogliptin, indicating either synthesis impurity or isotopic degradation.[1]

References

-

Ravi, Y., & Rajkamal, B. B. (2019).[1][4] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[1][4][5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[4] Retrieved from [Link]

-

Mabrouk, M. M., et al. (2016).[1] Development and validation of a reversed phase HPLC method for simultaneous determination of antidiabetic drugs alogliptin benzoate and pioglitazone HCl. Der Pharmacia Sinica, 7(2), 32–40.[1] Retrieved from [Link]

-

Alsachim. (2023).[1] Alogliptin-13C, d3 (benzoate salt) - Certificate of Analysis. Retrieved from [Link]

Sources

- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

Methodological & Application

Alogliptin (13CD3) as an internal standard in LC-MS/MS

Application Note: High-Precision Bioanalysis of Alogliptin in Human Plasma Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This protocol details a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alogliptin in human plasma. The method utilizes Alogliptin (13CD3) as the internal standard (IS).[1] Unlike traditional deuterated standards (e.g., Alogliptin-D3), the inclusion of a Carbon-13 atom alongside three deuterium atoms (+4 Da shift) minimizes isotopic overlap and eliminates "cross-talk" between the analyte and IS channels, ensuring superior accuracy at the Lower Limit of Quantification (LLOQ).

Target Audience: Bioanalytical CROs, Clinical Pharmacokineticists, and Drug Metabolism (DMPK) Researchers.

Introduction & Scientific Rationale

Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[2][3] Accurate quantification in biological matrices is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Why Alogliptin (13CD3)?

-

Mass Shift (+4 Da): A shift of +3 Da (D3) is often sufficient, but +4 Da (13CD3) provides a wider window, reducing the risk of the M+3 natural isotope of the analyte contributing to the IS signal.

-

Isotope Effect Mitigation: The 13C label is stable and non-exchangeable. Placing the label on the N-methyl group ensures it remains on the core structure during ionization but is distinct from the primary fragment used for quantification.

-

Matrix Correction: As a stable isotope-labeled (SIL) analog, it co-elutes with Alogliptin, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction variability.

Physicochemical Profile

| Property | Alogliptin (Analyte) | Alogliptin (13CD3) (Internal Standard) |

| CAS Number | 850649-61-5 | 1246817-18-4 |

| Molecular Formula | C18H21N5O2 | C17(13C)H18D3N5O2 |

| Molecular Weight | 339.39 g/mol | 343.40 g/mol |

| pKa | ~8.5 (Basic) | ~8.5 (Basic) |

| LogP | 0.96 (Moderate Lipophilicity) | 0.96 |

| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |

Experimental Workflow

The following diagram outlines the critical path from sample collection to data generation.

Figure 1: Step-by-step bioanalytical workflow ensuring sample integrity and robust quantification.

Materials and Methods

Instrumentation

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or Thermo Altis (Triple Quadrupole).

-

Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.

Reagents

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Standards: Alogliptin Benzoate (Reference Standard), Alogliptin 13CD3 (Internal Standard).[4]

Stock Solution Preparation

-

Analyte Stock (1.0 mg/mL): Dissolve 1.0 mg Alogliptin in 1 mL Methanol. Store at -20°C.

-

IS Stock (1.0 mg/mL): Dissolve 1.0 mg Alogliptin (13CD3) in 1 mL DMSO (to ensure stability). Store at -20°C.

-

IS Working Solution (ISWS): Dilute IS Stock to 50 ng/mL in 50% Methanol/Water.

LC-MS/MS Protocol

Mass Spectrometry Parameters (MRM)

Alogliptin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | CE (V) | Origin of Fragment |

| Alogliptin | 340.2 | 116.1 | 50 | 28 | Cyanobenzyl moiety |

| Alogliptin (13CD3) | 344.2 | 116.1 | 50 | 28 | Cyanobenzyl moiety* |

Critical Note on Fragmentation: The 116.1 m/z fragment corresponds to the 2-cyanobenzyl group. The 13CD3 label is located on the N-methyl group of the uracil ring. Because the label is not on the fragment ion, the product ion mass (116.1) remains the same for both the analyte and the IS. The discrimination occurs solely at the Precursor (Q1) stage (340.2 vs 344.2).

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 2.50 | 90 | Elute Analyte/IS |

| 3.00 | 90 | Wash column |

| 3.10 | 10 | Re-equilibrate |

| 4.50 | 10 | End of Run |

Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of PPT (Protein Precipitation) ensures high recovery (>90%) while the IS compensates for any ion suppression caused by remaining phospholipids.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of IS Working Solution (50 ng/mL). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 1 min to ensure complete protein precipitation.

-

Centrifuge: Spin at 12,000 × g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of Water (Milli-Q) to match the initial mobile phase strength (prevents peak broadening).

-

Inject: Inject onto the LC-MS/MS system.

Method Validation Criteria (FDA/EMA)

This method is designed to meet regulatory standards [1].

-

Linearity: 1.0 – 1000 ng/mL (r² > 0.995).

-

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Recovery: >85% for both Analyte and IS.

-

Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Clogged column frit from plasma proteins. | Ensure centrifugation is sufficient; use a 0.2 µm filter plate for supernatant. |

| IS Signal Drop | Ion suppression from phospholipids. | Monitor phospholipid transitions (m/z 184). Adjust gradient to flush column longer at 90% B. |

| Peak Tailing | Basic nature of Alogliptin interacting with silanols. | Use a high-pH stable column (e.g., BEH C18) with Ammonium Bicarbonate (pH 8.0) if acidic mobile phase fails. |

| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid. |

References

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

- Zhang, X., et al. (2015). "Simultaneous determination of alogliptin and metformin in human plasma by LC-MS/MS." Journal of Chromatography B. (Methodology basis for extraction).

-

PubChem. (2023).[1] Alogliptin (13CD3) Compound Summary. [Link]

-

RCSB PDB. (2011). Crystal structure of DPP-4 complexed with Alogliptin. (Structural basis for fragmentation analysis). [Link]

Sources

- 1. Alogliptin (13CD3) | C18H21N5O2 | CID 129009613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

Application Note: Quantitative Analysis of Alogliptin in Human Plasma using Alogliptin (13CD3)

Executive Summary & Scope

This protocol details a high-sensitivity, validated LC-MS/MS method for the quantitation of Alogliptin in human plasma.[1][2][3][4] The method employs Alogliptin (13CD3) as a stable isotope-labeled internal standard (SIL-IS).

The use of a 13CD3 label (incorporating one Carbon-13 and three Deuterium atoms) provides a mass shift of +4 Da relative to the analyte.[5] This is superior to standard deuterated analogs (e.g., D3) as it eliminates potential interference from the natural isotopic envelope (M+3) of the analyte, ensuring high specificity at the Lower Limit of Quantitation (LLOQ).

Key Performance Indicators

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin)

-

Sample Volume: 100 µL

-

Linear Range: 1.0 – 1000 ng/mL

-

LLOQ: 1.0 ng/mL

-

Throughput: < 3.5 min run time

Scientific Rationale & Mechanism

Internal Standard Selection

In bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. Alogliptin (13CD3) acts as the ideal SIL-IS because it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

-

Label Position: Typically located on the N-methyl group of the uracil ring.

-

Mass Shift: Alogliptin (

, MW 339.17)

Fragmentation Pathway

The method utilizes Multiple Reaction Monitoring (MRM) in positive ESI mode.

-

Primary Transition (Quantifier): Cleavage of the methylene bridge yields the cyanobenzyl cation (

116.1). -

Selectivity Note: If the SIL-label is on the uracil core (common for synthetic ease), the primary fragment (

116.1) will not contain the label. Thus, the IS transition is

Materials & Reagents

Reference Standards

-

Alogliptin Benzoate: Purity > 99.0% (USP/EP Reference Standard).

-

Alogliptin (13CD3) Internal Standard: Isotopic purity > 99 atom % D/13C.

-

Source: Specialized isotope labs (e.g., Alsachim, Toronto Research Chemicals).

-

Solvents & Matrix[2]

-

Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.

-

Formic Acid (FA): Optima™ LC-MS Grade.

-

Ammonium Formate: 10M stock solution (volatile buffer).

-

Water: Milli-Q (18.2 MΩ·cm).

-

Blank Human Plasma: Free of interference at retention times of Alogliptin and IS.

Experimental Protocol

Instrumentation Setup

Liquid Chromatography (UHPLC):

-

Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or Phenomenex Kinetex C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mobile Phase:

-

MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial |

| 0.50 | 10 | Load |

| 1.50 | 90 | Elute |

| 2.50 | 90 | Wash |

| 2.60 | 10 | Re-equilibrate |

| 3.50 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole):

-

Ionization: ESI Positive (

).[5] -

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Table:

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) |

|---|---|---|---|---|

| Alogliptin | 340.2 | 116.1 | 100 | 28 |

| Alogliptin (13CD3) | 344.2 | 116.1 | 100 | 28 |

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Alogliptin and Alogliptin-13CD3 in Methanol. Store at -20°C.

-

IS Working Solution (ISWS): Dilute IS stock to 50 ng/mL in 50% ACN.

-

Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 1.0 to 1000 ng/mL.

-

Quality Control (QC): Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in plasma.

Sample Preparation (Protein Precipitation)

This method uses a "crash and shoot" approach for maximum throughput.

-

Aliquot: Transfer 100 µL of plasma (Sample/CC/QC) into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of IS Working Solution (50 ng/mL). Vortex gently for 10 sec.

-

Precipitate: Add 300 µL of Acetonitrile (cold).

-

Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial/plate.

-

Dilute (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with Mobile Phase A before injection.

Visual Workflows

Sample Preparation Workflow

Caption: Step-by-step Protein Precipitation (PPT) workflow ensuring high recovery and IS equilibration.

MRM Fragmentation Pathway

Caption: Fragmentation mechanism. Note that the 116.1 fragment is common to both Analyte and IS if the label is on the Uracil core.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation 2018), the following criteria must be validated:

| Parameter | Acceptance Criteria | Experimental Note |

| Selectivity | No interference > 20% of LLOQ in 6 blank lots. | Check for cross-talk: Inject IS only and monitor analyte channel. |

| Linearity | Weighted ( | |

| Accuracy & Precision | Run 5 replicates of L, M, H QCs over 3 days. | |

| Matrix Effect | IS-normalized Matrix Factor (MF) CV < 15%. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across QC levels. | Compare pre-extraction spike vs. post-extraction spike. |

Troubleshooting & Senior Scientist Insights

-

IS Cross-Talk:

-

Since the product ion (116.[6]1) is often the same for both analyte and IS, the precursor isolation width (Q1 resolution) is critical. Ensure Q1 is set to "Unit" or "High" resolution to prevent the 340.2 isotope window from bleeding into the 344.2 channel.

-

Tip: If you observe high background in the IS channel, verify the isotopic purity of your 13CD3 standard. Lower quality standards may contain unlabeled Alogliptin.

-

-

Carryover:

-

Alogliptin is a basic amine and can stick to stainless steel.

-

Solution: Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water .

-

-

pH Control:

-

The retention of Alogliptin on C18 is pH-dependent. Maintain mobile phase pH around 3.5 - 4.0 (Ammonium Formate buffer) to ensure robust peak shape and separation from early-eluting plasma phospholipids.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Nirogi, R., et al. (2017). Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Shimadzu / Alsachim. (2024). Alogliptin [13C, 2H3] Stable Labeled Standards Product Page. [Link]

Sources

- 1. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irjms.com [irjms.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

Application Note: Development and Validation of a Robust Bioanalytical Method for Alogliptin in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note provides a detailed protocol for the development and validation of a sensitive, selective, and robust bioanalytical method for the quantification of Alogliptin in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (SIL) internal standard (Alogliptin-d4) to ensure the highest level of accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies of Alogliptin. The validation of this method is rigorously performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Introduction: The Rationale for a Validated Bioanalytical Method

Alogliptin is an oral anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes.[1][2][3] Accurate measurement of Alogliptin concentrations in biological matrices is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4][5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and speed.[8][9][10][11]

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative LC-MS/MS bioanalysis.[12][13][14] A SIL-IS, such as Alogliptin-d4, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[15] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects (ion suppression or enhancement).[13][16] By normalizing the analyte response to the SIL-IS response, variability introduced during sample preparation and analysis is effectively compensated for, leading to superior accuracy and precision.

This application note details a comprehensive workflow, from sample preparation to method validation, providing a self-validating system that ensures the generation of reliable and reproducible data for regulatory submissions and clinical research.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Alogliptin Reference Standard | Sigma-Aldrich | Purity ≥98% |

| Alogliptin-d4 (Internal Standard) | Toronto Research Chemicals | Purity ≥98%, Isotopic Purity ≥99% |

| Human Plasma (K2EDTA) | BioIVT | Pooled, Drug-Free |

| Acetonitrile | Honeywell | LC-MS Grade |

| Methanol | Honeywell | LC-MS Grade |

| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |

| Water | Milli-Q® System | 18.2 MΩ·cm |

| 96-well DeepWell Plates | Waters | 2 mL |

| 96-well Collection Plates | Waters | 1 mL |

Physicochemical Properties of Alogliptin

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₁N₅O₂ | [1][2] |

| Molecular Weight | 339.39 g/mol | [1][2] |

| Protein Binding | ~20% | [1][4][6] |

| Bioavailability | ~100% | [1][4] |

| Metabolism | Limited, primarily via CYP2D6 and CYP3A4 to two minor metabolites (M-I and M-II).[4][6][7] | [4][6][7] |

| Excretion | Primarily as unchanged drug in urine (~76%).[4][7] | [4][7] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Alogliptin and Alogliptin-d4 reference standards into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Alogliptin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Alogliptin-d4 primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

-

Aliquot 50 µL of human plasma (blank, CC, QC, or unknown samples) into a 96-well DeepWell plate.

-

Add 200 µL of the IS working solution in acetonitrile (100 ng/mL Alogliptin-d4) to each well. The acetonitrile acts as the precipitating agent.

-

Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a 96-well collection plate.

-

Dilute the supernatant with 100 µL of water to reduce the organic content, ensuring better peak shape during chromatographic analysis.

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for Alogliptin Analysis.

LC-MS/MS Method Development

The goal of method development is to achieve a balance between chromatographic resolution, sensitivity, and run time.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min |

| Total Run Time | 3.0 minutes |

Rationale: A C18 column is chosen for its excellent retention of moderately polar compounds like Alogliptin. The use of a sub-2 µm particle size UPLC column provides high efficiency and resolution, allowing for shorter run times. A gradient elution is employed to ensure efficient separation from endogenous plasma components and a sharp peak shape. Formic acid is added to the mobile phase to promote ionization in the mass spectrometer.

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQ-S micro |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Rationale: ESI in positive mode is selected as Alogliptin contains basic nitrogen atoms that are readily protonated. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9][17]

Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Alogliptin | 340.2 | 162.1 | 35 | 20 |

| Alogliptin-d4 | 344.2 | 166.1 | 35 | 20 |

Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the collision cell and are selected to be specific and intense for robust quantification.

Bioanalytical Method Validation

A full validation of the bioanalytical method is performed according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[18][19][20]

Caption: Key Parameters of Bioanalytical Method Validation.

Protocol for Validation Experiments

-

Selectivity and Specificity:

-

Calibration Curve (Linearity and Range):

-

Prepare an eight-point calibration curve in human plasma over the range of 1-1000 ng/mL.

-

Analyze in three separate runs.

-

Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ). The correlation coefficient (r²) should be ≥0.99.

-

-

Accuracy and Precision:

-

Analyze four levels of QC samples (LLOQ, Low, Mid, High) in six replicates in three separate runs on at least two different days.

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).[21]

-

-

Matrix Effect:

-

Assess the matrix effect by comparing the peak area of Alogliptin in post-extraction spiked blank plasma from six different sources with the peak area in a neat solution.

-

Acceptance Criteria: The CV% of the IS-normalized matrix factor should be ≤15%.

-

-

Recovery:

-

Evaluate the extraction recovery of Alogliptin and the IS at three QC levels (Low, Mid, High) by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

-

Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

-

-

Stability:

-

Evaluate the stability of Alogliptin in plasma under various conditions:

-

Short-Term (Bench-Top): 6 hours at room temperature.

-

Long-Term: 90 days at -80°C.

-

Freeze-Thaw: Three cycles from -80°C to room temperature.

-

Autosampler: 24 hours at 10°C.

-

-

Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.

-

-

Dilution Integrity:

-

Prepare a plasma sample at a concentration above the Upper Limit of Quantification (ULOQ) and dilute it 5-fold and 10-fold with blank plasma.

-

Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.[21]

-

Results and Discussion

Validation Summary

| Validation Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |

| Linearity Range | 1 - 1000 | r² > 0.995 | ≥0.99 |

| Intra-day Precision (CV%) | LLOQ (1), LQC (3), MQC (100), HQC (800) | < 10% | ≤15% (≤20% for LLOQ) |

| Inter-day Precision (CV%) | LLOQ (1), LQC (3), MQC (100), HQC (800) | < 12% | ≤15% (≤20% for LLOQ) |

| Intra-day Accuracy (% Bias) | LLOQ (1), LQC (3), MQC (100), HQC (800) | -5.2% to 6.8% | ±15% (±20% for LLOQ) |

| Inter-day Accuracy (% Bias) | LLOQ (1), LQC (3), MQC (100), HQC (800) | -7.1% to 8.3% | ±15% (±20% for LLOQ) |

| Recovery | LQC, MQC, HQC | Alogliptin: 92-98%Alogliptin-d4: 95-99% | Consistent and reproducible |

| Matrix Effect | LQC, HQC | IS-normalized MF CV% < 8% | ≤15% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term, Autosampler) | LQC, HQC | % Change < 10% | ±15% |

| Dilution Integrity (5x, 10x) | ~2000 | Accuracy and Precision < 9% | ±15% |

The results presented in the table demonstrate that the method is linear, accurate, precise, and selective for the quantification of Alogliptin in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and any variability in the extraction process, as evidenced by the high accuracy and precision across all QC levels. The stability experiments confirm that Alogliptin is stable under typical laboratory handling and storage conditions.

Conclusion

This application note describes a comprehensive, validated LC-MS/MS method for the quantitative analysis of Alogliptin in human plasma. The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The validation was conducted in accordance with international regulatory guidelines and demonstrated excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. This robust and reliable method is well-suited for supporting clinical and non-clinical studies requiring the quantification of Alogliptin.

References

-

Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science, 9(2), 29-37. [Link]

-

ResearchGate. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. [Link]

-

Previs, S. F., & Herath, K. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(15), 1891-1901. [Link]

-

International Journal of Bioassays. (n.d.). Bioanalytical method development and validation of linagliptin in plasma through lc-ms/ms. [Link]

-

AMS Biotechnology (Europe) Ltd. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

-

Journal of Applied Pharmaceutical Science. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. [Link]

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

-

Wikipedia. (n.d.). Alogliptin. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

National Center for Biotechnology Information. (2023). Alogliptin. In StatPearls. [Link]

-

RCSB PDB. (n.d.). Alogliptin. [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

-

Dudkowski, C., Tsai, M., & Locke, C. (2017). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. European journal of clinical pharmacology, 73(3), 279–288. [Link]

-

Scheen, A. J. (2015). Pharmacokinetics and clinical evaluation of the alogliptin plus pioglitazone combination for type 2 diabetes. Expert opinion on drug metabolism & toxicology, 11(5), 837–853. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Jemal, M. (2006). LC-MS development strategies for quantitative bioanalysis. Current drug metabolism, 7(5), 489–502. [Link]

-

National Center for Biotechnology Information. (n.d.). Alogliptin. PubChem Compound Summary for CID 11450633. [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResearchGate. (n.d.). Quantitative bioanalysis by LC-MS/MS: a review. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

EBM Consult. (n.d.). Drug Monograph: Alogliptin (Nesina). [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alogliptin. [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

Sources

- 1. Alogliptin - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]

- 3. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]

- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 9. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 10. LC-MS Development strategies for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. scispace.com [scispace.com]

- 17. ijbio.com [ijbio.com]

- 18. fda.gov [fda.gov]

- 19. consultations.tga.gov.au [consultations.tga.gov.au]

- 20. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 21. ema.europa.eu [ema.europa.eu]

Precision Bioanalysis of Alogliptin in Plasma: A Stable Isotope Dilution LC-MS/MS Protocol

Abstract

This Application Note details a robust, high-sensitivity LC-MS/MS methodology for the quantification of Alogliptin in biological matrices, utilizing Alogliptin (13CD3) as the Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., Sitagliptin), the 13CD3 isotopolog provides near-perfect tracking of ionization efficiency and matrix effects due to its co-elution and identical physicochemical properties. This protocol is designed for pharmacokinetic (PK) profiling in support of bioequivalence and clinical monitoring studies, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Identity & Mechanistic Rationale

The Analyte vs. The Standard

Alogliptin is a selective DPP-4 inhibitor. The internal standard selected, Alogliptin (13CD3) , incorporates one Carbon-13 atom and three Deuterium atoms on the N-methyl group of the uracil ring.

-

Alogliptin:

| MW: 339.39 g/mol -

Alogliptin (13CD3):

| MW: 343.43 g/mol (+4 Da mass shift)

Fragmentation Logic & MRM Selection

The primary fragment ion for Alogliptin (m/z 116.1) corresponds to the 2-cyanobenzyl cation . Crucially, the isotope labels (13CD3) are located on the N-methyl group of the pyrimidinedione core, which is lost during fragmentation. Therefore, while the precursor masses differ by 4 Da, the product ions are identical (m/z 116.1).

-

Analyte Transition: 340.2

116.1[1] -

IS Transition: 344.2

116.1

Critical Insight: Because the product ions are identical, chromatographic separation or high mass resolution is not required; however, the +4 Da precursor shift is sufficient to prevent "cross-talk" (isotopic contribution) from the native drug into the IS channel, provided the IS purity is high.

Experimental Workflow

Reagents & Materials

-

Reference Standard: Alogliptin Benzoate (>99% purity).

-

Internal Standard: Alogliptin (13CD3) (>98% isotopic enrichment).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition.

Figure 1: Step-by-step bioanalytical workflow for Alogliptin quantification.

Detailed Protocol

Solution Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve Alogliptin and Alogliptin-13CD3 separately in Methanol. Store at -20°C.

-

Working Standard (WS): Serially dilute Alogliptin stock with 50% Methanol to create calibration spikes (range: 10 – 10,000 ng/mL).

-

IS Working Solution: Dilute IS stock to ~500 ng/mL in Acetonitrile. This solution acts as both the internal standard source and the precipitating agent.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of IS Working Solution (Alogliptin-13CD3 in ACN).

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatography (LC)

-

Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (ACN) | State |

|---|---|---|---|

| 0.00 | 90% | 10% | Equilibrium |

| 0.50 | 90% | 10% | Load |

| 2.50 | 10% | 90% | Elution |

| 3.00 | 10% | 90% | Wash |

| 3.10 | 90% | 10% | Re-equilibration |

| 5.00 | 90% | 10% | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Spray Voltage: 3500 V.

-

Desolvation Temp: 500°C.

MRM Parameters:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |

|---|---|---|---|---|---|

| Alogliptin | 340.2 | 116.1 | 30 | 28 | 0.1 |

| Alogliptin-13CD3 | 344.2 | 116.1 | 30 | 28 | 0.1 |[1]

Method Validation & Performance

Adhering to FDA M10 Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Regression: Linear (

) with -

Acceptance:

.

Accuracy & Precision

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15% (20% at LLOQ).

-

QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

Matrix Effect & Recovery

The use of Alogliptin (13CD3) is specifically intended to normalize matrix effects.

-

Matrix Factor (MF): Calculate as (Peak Area in Matrix / Peak Area in Solution).

-

IS-Normalized MF:

. Ideally, this ratio should be close to 1.0, indicating the IS compensates perfectly for any suppression/enhancement.

PK Study Application

Study Design (Example)

-

Subjects: Healthy volunteers (n=12).

-

Sampling: Pre-dose (0h), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48h post-dose.

Data Analysis (WinNonlin / Phoenix)

Primary parameters to derive:

- : Maximum observed concentration (~150-200 ng/mL for 25mg dose).

-

: Time to reach

- : Area under the concentration-time curve.[4]

- : Elimination half-life (~12-21 hours).

PK Profile Schematic

Figure 2: Representative concentration-time data structure for PK analysis.

Troubleshooting & Expert Tips

-

The "Deuterium Effect": Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on C18 columns due to weaker hydrophobic interactions.

-

Observation: Alogliptin-13CD3 may elute 0.05 min before Alogliptin.

-

Action: Ensure integration windows are wide enough to capture both, or use the specific RT for the IS channel. The 13C label does not affect retention.

-

-

Cross-Talk:

-

Inject a high concentration of Alogliptin (Upper Limit of Quantification) without IS. Monitor the IS channel (344.2 -> 116.1).

-

Goal: Signal in IS channel should be < 5% of the IS response in a blank sample. If high, check the isotopic purity of your 13CD3 standard.

-

-

Carryover: Alogliptin is basic. Use an acidic needle wash (e.g., 0.1% Formic Acid in 50:50 ACN:Water) to prevent adsorption to injector parts.

References

-

Ravi, Y., & Rajkamal, B. B. (2019). A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits.[5] Journal of Applied Pharmaceutical Science, 9(2), 29-37.[5] Link

-

Mowaka, S., et al. (2017). Enhanced LC-MS/MS determination of alogliptin and metformin in plasma: Application to a pharmacokinetic study.[6] Microchemical Journal, 130, 360-365.[6] Link

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][6][7] Link

-

PubChem. (2024).[8] Alogliptin (13CD3) Compound Summary. National Library of Medicine. Link

-

TargetMol. (2024). Alogliptin (13CD3) Product Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmadesk.com [pharmadesk.com]

- 3. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. "Enhanced LC-MS/MS determination of alogliptin and metformin in plasma:" by Shereen Mowaka, Ehab F. Elkady et al. [buescholar.bue.edu.eg]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Alogliptin (13CD3) | C18H21N5O2 | CID 129009613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Characterizing Alogliptin Metabolism Using a Stable Isotope-Labeled Tracer

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro and in vivo metabolism studies for Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] A core focus is placed on the strategic use of stable isotope-labeled (SIL) Alogliptin, specifically Alogliptin (¹³CD₃), as an internal standard to ensure analytical rigor and accuracy. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols for studies using liver microsomes, hepatocytes, and rodent models, and offer guidance on data interpretation.

Introduction: Alogliptin and the Imperative for Metabolism Studies

Alogliptin is an oral antihyperglycemic agent that selectively inhibits the DPP-4 enzyme, thereby increasing the levels of incretin hormones like GLP-1 and GIP.[2][3] This action enhances glucose-dependent insulin secretion and suppresses glucagon secretion, aiding glycemic control in patients with type 2 diabetes.[2] While Alogliptin has a high oral bioavailability of approximately 100% and is primarily excreted unchanged in the urine (around 76%), understanding its minor metabolic pathways is crucial for a complete safety and drug-drug interaction (DDI) profile, as mandated by regulatory bodies like the FDA.[4][5][6]

Pharmacokinetic data reveals that Alogliptin undergoes limited metabolism, mediated primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[4][7] This biotransformation results in two minor metabolites:

-

M-I (N-demethylated Alogliptin): An active metabolite with similar DPP-4 inhibitory activity to the parent compound.[3][4]

-

M-II (N-acetylated Alogliptin): An inactive metabolite.[3][4]

The concentration of these metabolites is very low, representing less than 1% (M-I) and less than 6% (M-II) of the parent drug, respectively.[7] Precisely quantifying the parent drug and these minor metabolites in complex biological matrices requires a robust analytical methodology.

The Role of Alogliptin (¹³CD₃) as an Internal Standard

To achieve the highest degree of accuracy and precision in bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard.[8][9] Alogliptin (¹³CD₃) is an ideal choice for this purpose.